6-Chloro-4-phenylquinolin-2-amine
Description
6-Chloro-4-phenylquinolin-2-amine is a quinoline derivative characterized by a chlorine substituent at position 6, a phenyl group at position 4, and an amine group at position 2. The compound’s structure allows for versatile modifications, making it a valuable template for drug discovery .
Properties
Molecular Formula |
C15H11ClN2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-4-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
ZAVHPPBSMGSTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical parameters of 6-Chloro-4-phenylquinolin-2-amine and analogues include molecular weight, solubility, and thermal stability:
- 7-Chloro-2-phenylquinolin-4-amine (analogue): MW 254.71, density 1.297 g/cm³, boiling point 475.3°C .
- 4-Chloro-6-cyclopentylpyrimidin-2-amine (pyrimidine analogue): MW 197.66, predicted boiling point 382.9°C .
- 6-Fluoro-2-methylquinolin-4-amine: MW 188.20, LogP 4.72 .
Table 2: Physicochemical Comparison
Structural and Functional Comparisons
Substituent Effects
- Chlorine Position: 6-Chloro derivatives (e.g., this compound) exhibit distinct electronic effects compared to 7-chloro isomers (e.g., 7-Chloro-2-phenylquinolin-4-amine), influencing hydrogen bonding and solubility .
- Heterocyclic Cores: Pyrimidine analogues (e.g., 4-Chloro-6-cyclopentylpyrimidin-2-amine) show reduced molecular weight and altered pharmacokinetics compared to quinoline-based compounds .
Q & A
Q. What safety and handling protocols are critical given its structural analogs’ toxicity profiles?
- Toxicology screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity .
- PPE : Handle with nitrile gloves and fume hoods due to potential aromatic amine toxicity .
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